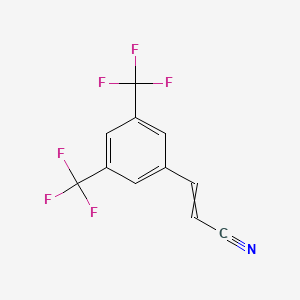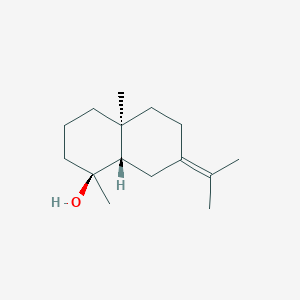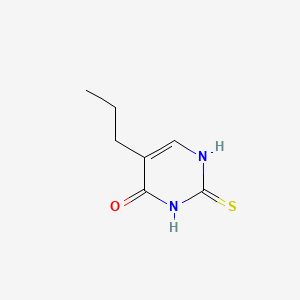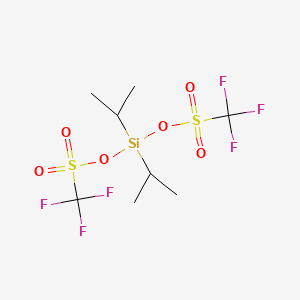
(2-Phenoxyphenyl)methanol
Descripción general
Descripción
It is a white solid that is soluble in alcohol and ether solvents but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Phenoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-phenoxyphenyl)methanone using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of (2-phenoxyphenyl)methanone. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Análisis De Reacciones Químicas
Types of Reactions: (2-Phenoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (2-phenoxyphenyl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (2-phenoxyphenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: (2-Phenoxyphenyl)methanone.
Reduction: (2-Phenoxyphenyl)methane.
Substitution: (2-Phenoxyphenyl)chloromethane.
Aplicaciones Científicas De Investigación
(2-Phenoxyphenyl)methanol is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of (2-Phenoxyphenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular processes .
Comparación Con Compuestos Similares
Phenoxyethanol: An antiseptic and preservative with similar structural features but different applications.
Benzyl Alcohol: A simpler alcohol with a benzene ring, used as a solvent and preservative.
(2-Phenylethanol): An alcohol with a phenyl group, used in fragrances and as a flavoring agent.
Uniqueness: (2-Phenoxyphenyl)methanol is unique due to its dual aromatic rings connected by a methanol group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
(2-phenoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZBMTWFHYYOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid](/img/structure/B1630714.png)





